N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate
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Overview
Description
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system and a tetrafluorinated nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The tetrafluorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
- N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
Uniqueness
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate stands out due to its spirocyclic structure and the presence of a tetrafluorinated nitrophenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H30F4N2O6 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
ethyl-di(propan-2-yl)azanium;4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate |
InChI |
InChI=1S/C15H11F4NO6.C8H19N/c16-8-6(9(17)11(19)12(10(8)18)20(23)24)7-13(21)25-15(26-14(7)22)4-2-1-3-5-15;1-6-9(7(2)3)8(4)5/h21H,1-5H2;7-8H,6H2,1-5H3 |
InChI Key |
VKYOPOXLWVOJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F)[O-] |
Origin of Product |
United States |
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